Molecular Weight and Lipophilicity Differentiation vs. Des-Cyclobutyl Analog
The N-cyclobutyl substitution on 71149-50-3 increases molecular weight by 54 Da (202.26 vs. 148.17 Da) and calculated logP by approximately 1.2–1.5 units compared to the des-cyclobutyl analog 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9) [1]. This difference is critical in kinase inhibitor design, where occupancy of a hydrophobic back pocket (e.g., the JAK1 selectivity pocket) is a key determinant of isoform selectivity [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 202.26 g/mol; clogP ≈ 1.8–2.1 (estimated by fragment additivity) |
| Comparator Or Baseline | 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9): MW = 148.17 g/mol; clogP ≈ 0.3–0.6 (estimated by fragment additivity) |
| Quantified Difference | ΔMW = +54.09 g/mol (+36.5%); ΔclogP ≈ +1.2 to +1.5 log units |
| Conditions | Calculated physicochemical parameters based on standard fragment-based estimation methods |
Why This Matters
Higher molecular weight and lipophilicity directly affect blood-brain barrier penetration, plasma protein binding, and kinase selectivity profiles; researchers selecting a probe for hydrophobic kinase pockets should prioritize the cyclobutyl-substituted scaffold over the des-cyclobutyl core.
- [1] Chem-Space.com. Comparative molecular data for 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9, MW 148 Da) and N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (MW 202 Da). View Source
- [2] Vazquez ML, Kaila N, Strohbach JW, et al. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152. View Source
